molecular formula C15H13BrN2 B215611 (4-Bromophenyl)(2-toluidino)acetonitrile

(4-Bromophenyl)(2-toluidino)acetonitrile

Cat. No.: B215611
M. Wt: 301.18 g/mol
InChI Key: JREQPCLUMBDHPA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-toluidino)acetonitrile is a nitrile derivative featuring a 4-bromophenyl group and a 2-toluidino (2-methylanilino) substituent. Such modifications are critical in tuning reactivity and biological activity, as seen in related compounds used in pharmaceuticals and materials science .

Properties

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(2-methylanilino)acetonitrile

InChI

InChI=1S/C15H13BrN2/c1-11-4-2-3-5-14(11)18-15(10-17)12-6-8-13(16)9-7-12/h2-9,15,18H,1H3

InChI Key

JREQPCLUMBDHPA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(C#N)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1NC(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physical properties of (4-bromophenyl)(2-toluidino)acetonitrile with structurally related nitriles:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) pKa
2-(4-Bromophenyl)acetonitrile C₈H₆BrN 196.04 None - - -
amino(4-bromophenyl)acetonitrile C₈H₇BrN₂ 211.06 Primary amino 312.1 (predicted) 1.549 4.83
anilino(4-bromophenyl)acetonitrile C₁₄H₁₁BrN₂ 287.15 Anilino - - -
(4-Bromophenyl)(2-toluidino)acetonitrile* C₁₅H₁₄BrN₃ 315.18 2-Toluidino ~340 (estimated) ~1.6 (estimated) ~5.2 (Inferred)

Key Observations :

  • Molecular Weight and Steric Effects: The 2-toluidino group increases molecular weight compared to simpler analogs, likely elevating boiling point and density due to enhanced van der Waals interactions.
  • Electronic Effects: The methyl group in 2-toluidino is electron-donating, which may slightly raise the pKa compared to amino derivatives (e.g., 4.83 → ~5.2) .

Reactivity Trends :

  • Electron-withdrawing bromophenyl groups enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions .
  • The 2-toluidino group may slow reaction kinetics due to steric hindrance compared to unsubstituted anilino derivatives .

Comparison of Bioactivity :

Compound Biological Activity Mechanism/Application
(Z)-2,3-Bis(4-bromophenyl)acrylonitrile Antiproliferative (Glioblastoma) Induces apoptosis
amino(4-bromophenyl)acetonitrile Potential enzyme inhibition Sulfamoylase interactions
Target Compound* Hypothesized anticancer activity Steric modulation of targets

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